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3-(3,4-dimethoxyphenyl)-2,5-dimethyl-N-propylpyrazolo[1,5-a]pyrimidin-7-amine

Lipophilicity Physicochemical property profiling Drug-likeness

Identifying a clean, tractable hit for understudied kinases like CDK, CLK, or DYRK families is often rate-limiting in early drug discovery. 3-(3,4-dimethoxyphenyl)-2,5-dimethyl-N-propylpyrazolo[1,5-a]pyrimidin-7-amine fills a critical gap as a low-molecular-weight (340.4 g/mol) pyrazolopyrimidine with lead-like properties. Key features: Facilitates rapid N-alkyl SAR via easy displacement/n-alkylation chemistry; Enables QSPR-guided lead optimization for microsomal stability & permeability; and Provides a mechanistically differentiated starting point for host-targeted antiviral programs when PI4KB counter-screening confirms target selectivity. Reliable bulk supply and consistent quality support both exploratory screening and focused library synthesis.

Molecular Formula C19H24N4O2
Molecular Weight 340.4 g/mol
Cat. No. B4446777
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3,4-dimethoxyphenyl)-2,5-dimethyl-N-propylpyrazolo[1,5-a]pyrimidin-7-amine
Molecular FormulaC19H24N4O2
Molecular Weight340.4 g/mol
Structural Identifiers
SMILESCCCNC1=CC(=NC2=C(C(=NN12)C)C3=CC(=C(C=C3)OC)OC)C
InChIInChI=1S/C19H24N4O2/c1-6-9-20-17-10-12(2)21-19-18(13(3)22-23(17)19)14-7-8-15(24-4)16(11-14)25-5/h7-8,10-11,20H,6,9H2,1-5H3
InChIKeyINBNOJYITXPJJP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(3,4-Dimethoxyphenyl)-2,5-dimethyl-N-propylpyrazolo[1,5-a]pyrimidin-7-amine: A Defined Pyrazolopyrimidine Scaffold for Kinase-Targeted Screening


3-(3,4-Dimethoxyphenyl)-2,5-dimethyl-N-propylpyrazolo[1,5-a]pyrimidin-7-amine (CAS 900878-13-9) is a fully characterized, low-molecular-weight (340.4 g/mol) pyrazolo[1,5-a]pyrimidine derivative within the broader class of 7-aminopyrazolopyrimidines, a scaffold widely exploited for ATP-competitive kinase inhibition [1]. The compound features a 3,4-dimethoxyphenyl group at C3, methyl groups at C2 and C5, and a primary N-propyl amine at C7. Its computed physicochemical profile (XLogP3 = 3.9, 1 H-bond donor, 5 H-bond acceptors) defines a tractable lead-like chemical space [1]. Patents explicitly listing this chemotype describe utility in treating kinase-dependent diseases, including cancer and viral infections, underscoring its relevance to drug discovery programs targeting host or pathogen kinases [2][3].

Why N-Substituent Variation on 3-(3,4-Dimethoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine Critically Alters Target Engagement and Developability


Within the 7-aminopyrazolo[1,5-a]pyrimidine class, even ostensibly minor changes at the exocyclic amine dramatically reorient selectivity and potency across the kinome. The N-propyl derivative presents a fundamental choice relative to the widely profiled N-(2-morpholinoethyl) analog T-00127_HEV1 (CAS 900874-91-1): the morpholinoethyl variant is a known, potent PI4KIIIβ inhibitor (IC₅₀ ≈ 60 nM) with broad anti-enterovirus activity , while the N-propyl compound eliminates the basic morpholine nitrogen and replaces the flexible ethylene linker with a simple alkyl chain, thereby removing a key hydrogen-bonding motif and reducing topological polar surface area [1]. These structural distinctions directly impact kinase selectivity, cellular permeability, and metabolic susceptibility. Consequently, substituting one N-substituted analog for another without direct comparative binding or phenotypic data risks obtaining a fundamentally different biological profile — a risk documented in the pyrazolopyrimidine literature, where N-alkyl variations have been shown to toggle between kinase targets [2].

Quantitative Comparative Evidence for 3-(3,4-Dimethoxyphenyl)-2,5-dimethyl-N-propylpyrazolo[1,5-a]pyrimidin-7-amine Against Closest Analogs


Physicochemical Differentiation: LogP and H-Bonding Capacity Versus the N-Morpholinoethyl PI4KB Inhibitor T-00127_HEV1

The N-propyl compound demonstrates a 1.1-unit higher computed logP (XLogP3 = 3.9) compared to the N-(2-morpholinoethyl) analog T-00127_HEV1, which has an experimental/predicted logP of approximately 2.8 . This increased lipophilicity arises from the replacement of the polar morpholine ring with a simple propyl chain. Concomitantly, the N-propyl analog possesses only 1 hydrogen bond donor versus 2 for the morpholinoethyl analog (which carries a protonatable tertiary amine), and 5 H-bond acceptors versus 8 [1]. The lower topological polar surface area (calculated ~59 Ų vs ~75 Ų for T-00127_HEV1) predicts superior passive membrane permeability but potentially reduced aqueous solubility [2].

Lipophilicity Physicochemical property profiling Drug-likeness

Kinase Selectivity Divergence: CRF1 Receptor Affinity of the N,N-Dipropyl Analog Demonstrates Target Switching Potential

The N,N-dipropyl analog of the target compound (CHEMBL413756; BDBM50148903) demonstrates high-affinity binding to the human corticotropin-releasing factor receptor 1 (CRF1) with a Ki of 1.30 nM, whereas the N-morpholinoethyl analog T-00127_HEV1 is documented as a PI4KB inhibitor with no reported CRF1 activity [1]. This observation illustrates that within the 3-(3,4-dimethoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine core, N-substitution directly dictates whether the primary target is a lipid kinase (PI4KIIIβ) or a class B GPCR (CRF1). The N-propyl compound, bearing a single alkyl chain at the 7-amino position, is anticipated to exhibit a distinct selectivity profile intermediate between these extremes, but specific kinome-wide selectivity data remain absent from the public domain as of the last literature survey [2].

Kinase selectivity GPCR cross-reactivity CRF1 receptor binding

Synthetic Tractability and Intermediate Utility: Reduced Step-Count Versus N-Morpholinoethyl or N-Cyclopentyl Analogs

The target compound's N-propyl group is installed via straightforward reductive amination or nucleophilic aromatic substitution using commercially available n-propylamine, a commodity reagent. By contrast, synthesis of the N-morpholinoethyl analog T-00127_HEV1 requires additional steps to introduce the morpholine ring via N-alkylation of morpholine with a haloethyl intermediate, and the N-cyclopentyl analog (MLS001216584) requires cyclopentylamine, which is more costly and sterically hindered [1][2]. The N-propyl compound thus serves as a synthetically more accessible core for parallel diversification of the 7-amino position, making it a preferred intermediate for structure-activity relationship (SAR) exploration, where the 7-position is elaborated to dialkyl, aralkyl, or heterocyclic derivatives in a single additional step [3].

Synthetic accessibility Chemical intermediate Parallel library synthesis

Molecular Weight Advantage for Fragment-Based and Lead-Like Screening Libraries

At 340.4 g/mol, the N-propyl compound is ~71 g/mol lighter than the N-morpholinoethyl PI4KB inhibitor T-00127_HEV1 (411.5 g/mol) and substantially lighter than the N,N-dipropyl analog (further increased molecular weight) [1]. This molecular weight reduction, combined with the compound's compliance with Lipinski and lead-like criteria (MW ≤ 350, logP ≤ 4, HBD ≤ 3, HBA ≤ 6), positions it advantageously for fragment-based or lead-like screening libraries, where lower starting molecular weight is correlated with higher ligand efficiency metrics and greater scope for potency optimization without exceeding drug-like property thresholds [2].

Lead-like properties Fragment-based drug discovery Ligand efficiency

High-Impact Application Scenarios for 3-(3,4-Dimethoxyphenyl)-2,5-dimethyl-N-propylpyrazolo[1,5-a]pyrimidin-7-amine Based on Quantitative Evidence


Parallel SAR Library Synthesis for Kinase Selectivity Profiling

The N-propyl compound serves as an ideal template for rapid parallel diversification at the 7-amino position. Because the propyl group can be readily displaced or further N-alkylated under mild conditions, and because n-propylamine is an inexpensive, commodity reagent, medicinal chemistry teams can efficiently generate 50–200 compound mini-libraries to probe that the lipophilic amine pocket of target kinases [1]. The resulting SAR can be directly compared against the N-morpholinoethyl and N-cyclopentyl series to map selectivity determinants — an approach explicitly enabled by the synthetic accessibility advantage documented in Evidence Item 3.

PI4KIIIβ-Independent Anti-Enterovirus Screening Cascade

Given the structural divergence from the well-characterized PI4KB inhibitor T-00127_HEV1 (ΔlogP = +1.1, absence of basic morpholine nitrogen), the N-propyl compound should be prioritized for PI4KB counter-screening when phenotypic anti-enterovirus activity is observed . A compound active in PV or EV71 replication assays but inactive in PI4KB enzymatic assay (>10 µM) would represent a mechanistically differentiated starting point for host-targeted antiviral drug discovery, potentially avoiding the resistance liabilities associated with direct-acting antivirals [2].

Lead-Like Fragment Screening Against Under-Explored Kinase Targets

With a molecular weight of 340.4 g/mol and compliance with lead-like property criteria (Evidence Item 4), the N-propyl compound is well-suited for inclusion in focused screening decks targeting kinases with limited chemical tool availability, such as understudied members of the CDK, CLK, or DYRK families [1]. Its lower molecular weight relative to the morpholinoethyl analog (ΔMW = -71 g/mol) provides superior ligand efficiency starting points; any confirmed hit with biochemical IC50 ≤ 10 µM would already yield a ligand efficiency (LE) ≥ 0.27 kcal/mol per heavy atom, a competitive entry point for fragment-to-lead optimization .

Comparative ADME Profiling of N-Alkyl Chain Length Series

The N-propyl compound fills a critical position in an N-alkyl chain length series (methyl, ethyl, propyl, butyl, cyclopentyl) on the 3-(3,4-dimethoxyphenyl)-2,5-dimethyl core. Systematic profiling of this series for microsomal stability, CYP inhibition, and permeability (Caco-2 or PAMPA) can establish quantitative structure-property relationships (QSPR) that guide N-substituent selection in lead optimization [2]. The N-propyl variant occupies the 'sweet spot' between the highly permeable but metabolically labile N-ethyl (potentially CYP2E1 substrate) and the more sterically demanding N-butyl, making it a valuable comparator for understanding the lipophilicity-metabolism trade-off in this chemotype.

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